

An In-Depth Technical Guide to "Antibacterial Agent 102" and its Activity Spectrum

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antibacterial agent 102

Cat. No.: B12410856

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of "Antibacterial agent 102." The information presented herein is based on publicly available data and is intended to inform research and development efforts in the field of antibacterial drug discovery.

Chemical Identity and Properties

"Antibacterial agent 102," also identified as compound 32, is a distinct chemical entity with the following systematic name and registration number:

- Chemical Name: (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl 2-[[2-[[2-[4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl]acetyl]amino]phenyl]thio]acetate[1]
- CAS Number: 2413293-65-7[1][2]

Documented Antibacterial Activity

Current research predominantly highlights the potent efficacy of "Antibacterial agent 102" against Gram-positive bacteria, with a particular emphasis on *Staphylococcus aureus*.

Quantitative Data

The available data consistently demonstrates significant in vitro and in vivo activity against *Staphylococcus aureus*, including methicillin-resistant strains (MRSA).

Target Organism	Minimum Inhibitory Concentration (MIC)	Reference
<i>Staphylococcus aureus</i>	< 0.5 µg/mL	[2]
Methicillin-resistant <i>Staphylococcus aureus</i> (MRSA)	Not specified, but effective in reducing bacterial load in vivo	[2]

Further in vivo studies have shown that "**Antibacterial agent 102**" can effectively reduce the bacterial load of MRSA in thigh infection models in mice.[2]

Activity Against Gram-Negative Bacteria: An Evidentiary Gap

A thorough review of existing scientific literature and chemical databases reveals a significant lack of information regarding the activity of "**Antibacterial agent 102**" against Gram-negative bacteria. At present, there is no publicly available quantitative data, such as Minimum Inhibitory Concentrations (MICs), for common Gram-negative pathogens like *Escherichia coli*, *Klebsiella pneumoniae*, or *Pseudomonas aeruginosa*.

Consequently, detailed experimental protocols for assessing the efficacy of "**Antibacterial agent 102**" against these bacteria and the signaling pathways that might be affected are not documented.

It is important to note the existence of another agent designated as "NM102," which has been reported to exhibit antimicrobial effects against certain Gram-negative bacteria, particularly under conditions of nitric oxide (NO) stress. However, there is currently no evidence to suggest that "**Antibacterial agent 102**" and "NM102" are the same compound.

Other Biological Activities

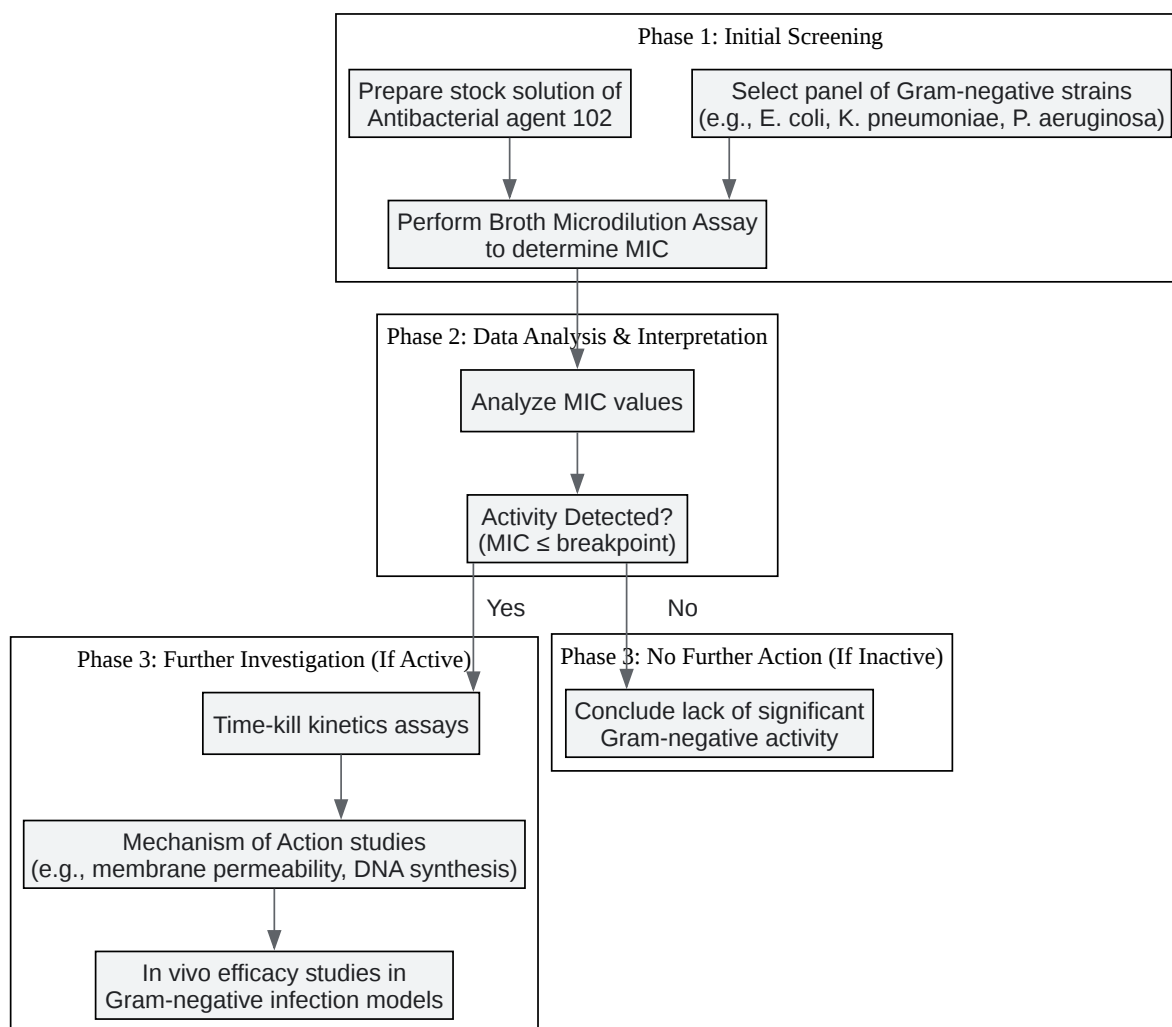
"**Antibacterial agent 102**" has been observed to moderately inhibit the enzyme CYP3A4, with an IC50 value of 6.148 µM.[2] This finding may be relevant for drug development professionals

considering potential drug-drug interactions.

Future Research Directions

The potent activity of "**Antibacterial agent 102**" against MRSA warrants further investigation and development. However, to address the critical threat of multidrug-resistant Gram-negative infections, dedicated studies are essential to determine if "**Antibacterial agent 102**" possesses any clinically relevant activity against this class of pathogens.

The following experimental workflow is proposed for a preliminary assessment of "**Antibacterial agent 102**" against Gram-negative bacteria.



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Caption: Proposed workflow for evaluating the activity of "**Antibacterial agent 102**" against Gram-negative bacteria.

Conclusion

"**Antibacterial agent 102**" is a promising compound with demonstrated potent activity against the Gram-positive pathogen *Staphylococcus aureus*, including MRSA. However, there is a clear and critical gap in the scientific literature regarding its efficacy against Gram-negative bacteria. The research community is encouraged to undertake systematic investigations to explore the full antibacterial spectrum of this molecule.

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References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to "Antibacterial Agent 102" and its Activity Spectrum]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12410856#antibacterial-agent-102-against-gram-negative-bacteria\]](https://www.benchchem.com/product/b12410856#antibacterial-agent-102-against-gram-negative-bacteria)

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